molecular formula C22H16F6N4O6 B560273 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid

Katalognummer: B560273
Molekulargewicht: 546.4 g/mol
InChI-Schlüssel: XJEFPMFFWJTJSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TWS 119 is synthesized through a series of chemical reactions involving the formation of a pyrrolopyrimidine core structure. The synthesis typically starts with the reaction of 3-aminophenyl and 4-hydroxyphenyl derivatives, followed by cyclization to form the pyrrolopyrimidine ring . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of TWS 119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TWS 119 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von TWS 119 sowie substituierte Pyrrolopyrimidinverbindungen .

Biologische Aktivität

The compound 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol; 2,2,2-trifluoroacetic acid is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly as inhibitors of protein kinases. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core with an aminophenyl substitution and a phenolic group, which may enhance its bioactivity through various mechanisms. The presence of trifluoroacetic acid (TFA) is significant as it can modify the compound's solubility and stability.

Inhibition of Protein Kinases

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects on protein kinases such as Janus Kinase 3 (JAK3). This inhibition is crucial for the treatment of various immunological disorders including rheumatoid arthritis, lupus, and certain cancers .

  • Mechanism of Action : The inhibition occurs through competitive binding at the ATP-binding site of the kinase, preventing phosphorylation processes essential for cell signaling and proliferation.

Therapeutic Applications

The compound shows promise in treating a range of conditions:

  • Immunological Disorders : Effective in managing autoimmune diseases by modulating immune responses.
  • Cancer Therapy : Potential use in targeting cancer cells by disrupting signaling pathways critical for tumor growth and survival.

Case Study 1: Efficacy in Cancer Models

A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine significantly reduced tumor growth in xenograft models. The mechanism involved downregulation of key signaling pathways associated with cell proliferation and survival .

Case Study 2: Immunosuppressive Effects

Another investigation highlighted the use of these compounds in organ transplant models. They effectively prevented acute rejection by inhibiting T-cell activation and proliferation through JAK3 inhibition .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be assessed. Studies on trifluoroacetic acid reveal that while it can enhance drug solubility, it may also induce cytotoxic effects at higher concentrations. Histological examinations showed signs of cellular injury when exposed to TFA in vitro, emphasizing the need for careful dosage considerations in therapeutic applications .

Comparative Biological Activity Table

CompoundActivity TypeTargeted PathwayReference
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol; TFAProtein Kinase InhibitionJAK3
Pyrrolo[2,3-d]pyrimidine DerivativesAnti-cancerCell Signaling Pathways
Trifluoroacetic AcidCytotoxicity at high concentrationsCellular Injury

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol?

  • Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step protocols, including:

  • Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura couplings (e.g., using boronic acids or esters) to introduce aryl/heteroaryl groups at the 6-position of the pyrrolo[2,3-d]pyrimidine core .
  • Nucleophilic substitution : Reaction of 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-phenoxy linkage .
  • Protection/deprotection strategies : Use of trifluoroacetic acid (TFA) as a counterion or deprotecting agent, particularly for amine-containing intermediates .
    • Key Considerations : Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 10:1) and purify intermediates via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • 1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.55–8.07 ppm for aryl groups, NH₂ signals at δ 5.57–5.91 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., m/z 254.1 [M+H]⁺ for pyrrolo[2,3-d]pyrimidine derivatives) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Thermal Analysis : Determine melting points (e.g., 188–212°C for related compounds) to identify polymorphic impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations at the 3-aminophenyl (e.g., electron-withdrawing/-donating substituents) or phenoxy group (e.g., halogenation) to assess impact on target binding .
  • Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., receptor tyrosine kinases) and cellular viability tests (e.g., IC₅₀ determination in cancer cell lines) .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Optimization :
  • Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
  • Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay performance .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS to rule out decomposition .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for direct binding affinity measurements .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the phenol oxygen to enhance hydrophilicity .
  • Counterion Exchange : Replace TFA with citrate or acetate to improve salt formation .
  • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to generate stable hydrates .

Q. Experimental Design & Data Analysis

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 inhibition .
  • Metabolic Stability : Perform in vitro microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., vulnerable amine groups) .
  • QSAR Models : Train regression models on analog datasets to correlate structural features with clearance rates .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) .
  • LC-MS/MS Monitoring : Quantify degradation products (e.g., hydrolyzed phenoxy groups or oxidized amines) over time .
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions .

Eigenschaften

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEFPMFFWJTJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 2
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 3
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 4
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 5
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 6
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.